molecular formula C10H8N4O B11472764 1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole

1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole

Cat. No.: B11472764
M. Wt: 200.20 g/mol
InChI Key: SFVYPOZESTXPAJ-UHFFFAOYSA-N
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Description

1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The tetrazole ring in this compound adds to its chemical versatility, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.

    Formation of the Tetrazole Ring: This step involves the reaction of the benzofuran derivative with azide sources under suitable conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the tetrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1-benzofuran-7-ylamine hydrochloride
  • 2,3-dihydro-1-benzofuran-3-amine hydrochloride
  • 2-methyl-1-benzofuran-5-amine hydrochloride

Uniqueness

1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole is unique due to the presence of both the benzofuran and tetrazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1-(2-methyl-1-benzofuran-7-yl)tetrazole

InChI

InChI=1S/C10H8N4O/c1-7-5-8-3-2-4-9(10(8)15-7)14-6-11-12-13-14/h2-6H,1H3

InChI Key

SFVYPOZESTXPAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)N3C=NN=N3

Origin of Product

United States

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